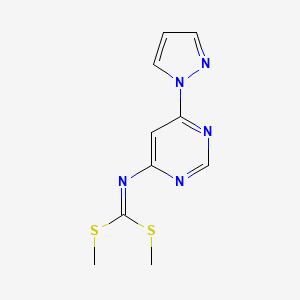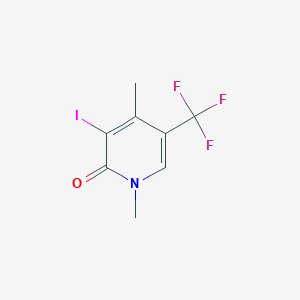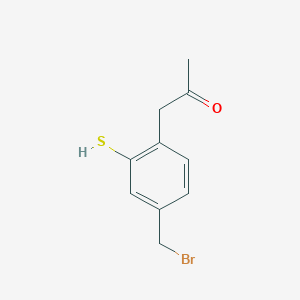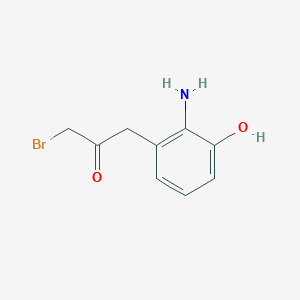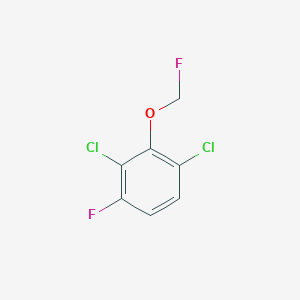
9-(3-(10-bromoanthracen-9-yl)phenyl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3-(10-bromoanthracen-9-yl)phenyl)-9H-carbazole is a complex organic compound that features a carbazole core substituted with a phenyl group, which is further substituted with a bromoanthracene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-(10-bromoanthracen-9-yl)phenyl)-9H-carbazole typically involves a multi-step process. One common method includes the Suzuki cross-coupling reaction. For instance, 9-bromo-10-(4-methoxyphenyl)anthracene can be reacted with 4-(trifluoromethyl)phenyl boronic acid in the presence of a palladium catalyst (Pd(PPh3)4) to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki coupling reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and automated reaction systems.
Chemical Reactions Analysis
Types of Reactions
9-(3-(10-bromoanthracen-9-yl)phenyl)-9H-carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The anthracene moiety can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom can yield various substituted anthracene derivatives, while oxidation can lead to anthraquinone derivatives.
Scientific Research Applications
9-(3-(10-bromoanthracen-9-yl)phenyl)-9H-carbazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-(3-(10-bromoanthracen-9-yl)phenyl)-9H-carbazole in its applications involves its ability to absorb and emit light. The anthracene moiety plays a crucial role in its photophysical behavior, allowing it to participate in processes like triplet–triplet annihilation. The carbazole core contributes to the stability and electronic properties of the molecule, facilitating its use in electronic devices.
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications such as OLEDs and photon upconversion.
9-Anthraldehyde Oxime: Used in the synthesis of various cyclic and heterocyclic compounds.
Uniqueness
9-(3-(10-bromoanthracen-9-yl)phenyl)-9H-carbazole is unique due to its specific substitution pattern, which imparts distinct photophysical properties. The presence of both carbazole and anthracene moieties allows for a combination of stability and efficient light emission, making it particularly valuable in advanced material applications.
Properties
Molecular Formula |
C32H20BrN |
|---|---|
Molecular Weight |
498.4 g/mol |
IUPAC Name |
9-[3-(10-bromoanthracen-9-yl)phenyl]carbazole |
InChI |
InChI=1S/C32H20BrN/c33-32-27-16-3-1-14-25(27)31(26-15-2-4-17-28(26)32)21-10-9-11-22(20-21)34-29-18-7-5-12-23(29)24-13-6-8-19-30(24)34/h1-20H |
InChI Key |
YZXVTGPRVHBLPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C4=CC(=CC=C4)N5C6=CC=CC=C6C7=CC=CC=C75 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


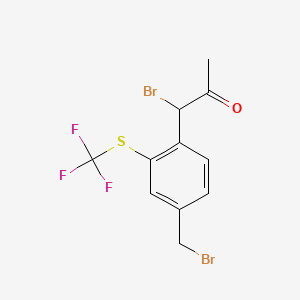
![(2R,4aR,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B14045868.png)
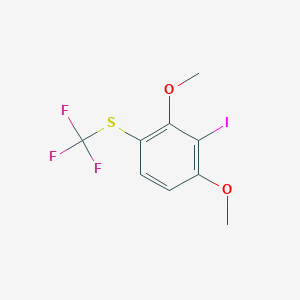

![tert-Butyl 4-amino-2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B14045888.png)
